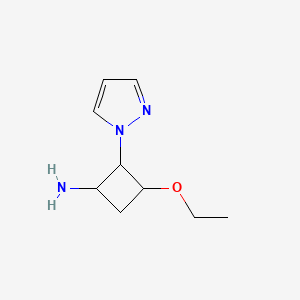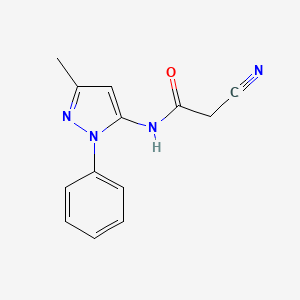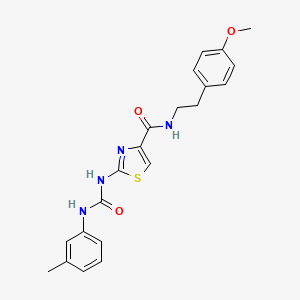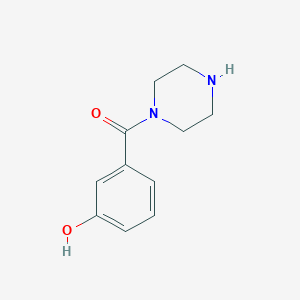
(3-Hydroxyphenyl)(piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Hydroxyphenyl)(piperazin-1-yl)methanone”, also known as HPPM, is an organic compound that belongs to the family of piperazine derivatives. It has a molecular weight of 242.7 .
Molecular Structure Analysis
The InChI code for “(3-Hydroxyphenyl)(piperazin-1-yl)methanone” is 1S/C11H14N2O2.ClH/c14-10-3-1-2-9 (8-10)11 (15)13-6-4-12-5-7-13;/h1-3,8,12,14H,4-7H2;1H .Physical And Chemical Properties Analysis
“(3-Hydroxyphenyl)(piperazin-1-yl)methanone” has a molecular formula of C11H15ClN2O2 .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
(3-Hydroxyphenyl)(piperazin-1-yl)methanone: derivatives have been investigated as potential inhibitors of MAGL (Monoacylglycerol Lipase) . MAGL plays a crucial role in the endocannabinoid system, and inhibiting it could have therapeutic implications for pain management, inflammation, and neurological disorders .
Antifungal Activity
While the compound itself may not exhibit antifungal properties, certain derivatives have been evaluated. For instance, compounds like 9a and 9d displayed fungicidal activity against Candida galibrata strains .
Benzothiazole Derivatives
The synthesis of novel 3-(piperazin-1-yl)-1,2-benzothiazole derivatives involving this compound has been explored. These derivatives may have potential applications in medicinal chemistry and drug development .
Virtual Screening and Drug Design
A computational approach identified a phenyl(piperazin-1-yl)methanone inhibitor of MAGL through virtual screening. This method leveraged a fingerprint-driven consensus docking (CD) approach, highlighting its relevance in drug discovery .
Safety and Hazards
properties
IUPAC Name |
(3-hydroxyphenyl)-piperazin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-10-3-1-2-9(8-10)11(15)13-6-4-12-5-7-13/h1-3,8,12,14H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHVBQVWMYCMNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxyphenyl)(piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dichlorophenoxy)-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2421522.png)
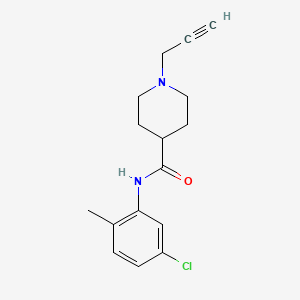
![3-(4-chlorobenzyl)-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2421526.png)
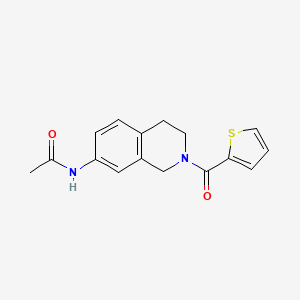
![7-[(2-Chlorophenyl)methyl]-8-[(2-methoxyethylamino)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2421528.png)
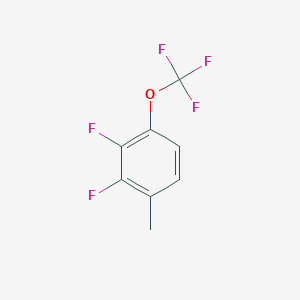
![2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2421532.png)

![N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2421537.png)
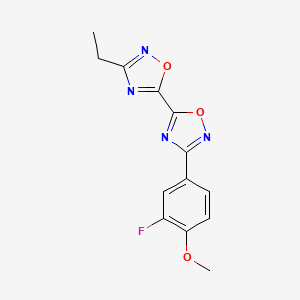
![Methyl 4-[(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2421541.png)
